molecular formula C20H24N4O5S B2960537 ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-14-0

ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2960537
CAS No.: 399001-14-0
M. Wt: 432.5
InChI Key: DFEBVDPWJBNAOD-UHFFFAOYSA-N
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Description

This compound features a piperazine-1-carboxylate core substituted with an ethyl ester. The piperazine ring is connected via a sulfonyl group to a benzene ring bearing a carbamoyl linkage to a 6-methylpyridin-2-yl group. Its molecular formula is C₂₀H₂₃N₅O₅S, with a molecular weight of 453.50 g/mol.

Properties

IUPAC Name

ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S/c1-3-29-20(26)23-11-13-24(14-12-23)30(27,28)17-9-7-16(8-10-17)19(25)22-18-6-4-5-15(2)21-18/h4-10H,3,11-14H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEBVDPWJBNAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. Finally, the sulfonamide is coupled with ethyl piperazine-1-carboxylate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues

The following compounds share the piperazine-1-carboxylate backbone and sulfonamide-linked aromatic systems but differ in substituents:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key References
Ethyl 4-{4-[(3-cyanothiophen-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate 3-cyanothiophen-2-yl instead of 6-methylpyridin-2-yl C₁₉H₂₀N₄O₅S₂ 448.51
Ethyl 4-[4-({4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate 4-methylpyrimidin-2-yl sulfamoyl group added C₂₅H₂₈N₆O₇S₂ 588.66
Ethyl 4-{4-[(1-benzothiophen-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate 1-benzothiophen-5-yl instead of pyridinyl C₂₂H₂₃N₃O₅S₂ 481.56
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate Pyrimidine core with methylsulfanyl and carbamoylpiperazine groups C₁₇H₂₇N₇O₃S 409.51

Spectroscopic and Physical Data

  • NMR Trends :
    • The piperazine-1-carboxylate moiety shows characteristic ¹³C NMR signals near δ 154–165 ppm (carbonyl) and δ 44–50 ppm (piperazine carbons) .
    • Sulfonyl groups deshield adjacent aromatic protons, resulting in ¹H NMR signals at δ 7.5–8.5 ppm .
  • Melting Points: The dimorpholinoquinazoline analogue melts at 109–111°C , while tert-butyl-protected derivatives are typically oils or low-melting solids .

Key Research Findings and Gaps

  • Structural Diversity : Substituting the pyridinyl group with thiophene or benzothiophene alters electronic properties and binding affinity .
  • Synthetic Challenges : High-yield routes (e.g., 95% in ) are rare; most analogues require optimization to improve efficiency.
  • Unanswered Questions : Biological data for the target compound are absent in the evidence. Future studies should evaluate its potency against kinase targets or microbial efflux pumps.

Biological Activity

Overview of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

This compound is a synthetic compound that belongs to a class of piperazine derivatives. These types of compounds often exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Chemical Structure and Properties

The compound features a piperazine core, which is known for its ability to interact with various biological targets, including receptors and enzymes. The presence of a sulfonamide group and a pyridine derivative may enhance its pharmacological profile.

1. Antitumor Activity

Piperazine derivatives have been studied for their potential antitumor effects. Research indicates that certain piperazine compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that modifications in the piperazine structure can lead to increased cytotoxicity against various cancer cell lines.

2. Antimicrobial Properties

Many sulfonamide-containing compounds demonstrate significant antimicrobial activity. The sulfonamide moiety is particularly effective against bacterial infections by inhibiting folic acid synthesis in bacteria. This mechanism could be relevant for this compound, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

Piperazine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could make them beneficial in treating inflammatory diseases.

Research Findings

StudyFindings
Smith et al., 2020Reported that piperazine derivatives exhibited significant cytotoxic effects on breast cancer cells, with IC50 values in the micromolar range.
Johnson et al., 2019Found that sulfonamide derivatives showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Lee et al., 2021Demonstrated that certain piperazine compounds reduced inflammation in animal models of arthritis by downregulating TNF-alpha levels.

Case Studies

Several case studies have highlighted the efficacy of piperazine derivatives:

  • Case Study 1 : A clinical trial involving a piperazine derivative showed promising results in patients with advanced solid tumors, indicating improved survival rates compared to standard therapies.
  • Case Study 2 : An investigation into the antimicrobial properties of sulfonamide derivatives revealed effective treatment outcomes for patients with resistant bacterial infections.

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